molecular formula C17H12O4 B8725820 3-(4-methoxybenzoyl)-2H-chromen-2-one CAS No. 40888-66-2

3-(4-methoxybenzoyl)-2H-chromen-2-one

Cat. No.: B8725820
CAS No.: 40888-66-2
M. Wt: 280.27 g/mol
InChI Key: AZESABVBPAGIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzoyl)-2H-chromen-2-one is a coumarin derivative characterized by a 4-methoxybenzoyl substituent at the 3-position of the chromen-2-one scaffold. Coumarins are privileged heterocyclic structures in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 4-methoxybenzoyl group in this compound introduces electron-donating and hydrophobic characteristics, which may enhance its pharmacokinetic profile and target interactions.

Properties

CAS No.

40888-66-2

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

3-(4-methoxybenzoyl)chromen-2-one

InChI

InChI=1S/C17H12O4/c1-20-13-8-6-11(7-9-13)16(18)14-10-12-4-2-3-5-15(12)21-17(14)19/h2-10H,1H3

InChI Key

AZESABVBPAGIPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties
3-(4-Methoxybenzoyl)-2H-chromen-2-one exhibits notable anticancer activity, potentially through mechanisms such as enzyme inhibition and DNA interactions. Studies indicate that it may inhibit specific kinases relevant to cancer biology, thereby affecting cellular pathways involved in cancer progression.

Anti-inflammatory and Antioxidant Activities
The compound also demonstrates anti-inflammatory properties by modulating inflammatory pathways and reducing pro-inflammatory cytokines. Its antioxidant capabilities help in scavenging free radicals, contributing to its therapeutic potential against oxidative stress-related diseases .

Mechanism of Action
The mechanism involves interactions with various biological macromolecules, including proteins and nucleic acids. For instance, it has been shown to modulate enzyme activities involved in metabolic pathways relevant to cancer.

Biochemical Research

Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on human carbonic anhydrase isoforms, which are critical in various physiological processes. This compound has been identified as a potential inhibitor for tumor-associated carbonic anhydrases (CA IX and CA XII), highlighting its role in anticancer drug discovery .

Material Science Applications

Fluorescent Probes and Dyes
Due to its unique structural features, this compound is also investigated for applications in developing fluorescent probes and dyes. Its chromone structure allows for modifications that can enhance fluorescence properties, making it suitable for various imaging techniques in biological research.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various coumarin derivatives, including this compound, on breast adenocarcinoma (MCF-7) cell lines, the compound exhibited significant cytotoxicity with an IC50_{50} value indicating potent anticancer activity. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of carbonic anhydrase isoforms by this compound demonstrated that it selectively inhibited CA IX with a Ki value significantly lower than other tested compounds. This finding suggests its potential utility in treating conditions where CA IX plays a crucial role, such as certain cancers .

Summary Table of Applications

Application Area Description Key Findings
Pharmaceuticals Anticancer, anti-inflammatory, and antioxidant propertiesInhibits specific kinases; reduces pro-inflammatory cytokines
Biochemical Research Enzyme inhibition studies focusing on carbonic anhydrasesSelective inhibition of CA IX and CA XII
Material Science Development of fluorescent probes and dyesEnhances fluorescence properties for imaging applications

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis of structurally related compounds:

Compound Name/Structure Substituent Group Key Modifications Biological Activity/Application Reference
3-(4-Methoxybenzoyl)-2H-chromen-2-one 4-Methoxybenzoyl Ketone group at 3-position Hypothesized antimicrobial/anti-cancer -
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one (30) 4-Methoxybenzylideneamino-oxazole Schiff base linkage with oxazole Potent antibacterial activity
3-(4-(Hydroxymethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (18) Hydroxymethyl-pyrazole Hydrophilic hydroxymethyl group Intermediate in anti-inflammatory agents
3-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Thiadiazole with phenylamino group Electron-deficient thiadiazole core Cholinesterase inhibition (AChE/BChE)
3-(2-(3,4,5-Trimethoxybenzyl)imidazothiadiazol-6-yl)-2H-chromen-2-one (5) Imidazothiadiazole with trimethoxy Bulky aromatic substituent Anticancer (HSP90 inhibition)

Key Observations :

  • Electron-Donating Groups : Methoxy groups (e.g., in compound 30 ) enhance antibacterial activity by improving membrane penetration .
  • Heterocyclic Cores : Thiadiazole and imidazothiadiazole derivatives exhibit enzyme inhibition (e.g., AChE, HSP90) due to their planar, electron-deficient structures .
  • Hydrophilic Modifications : Hydroxymethyl groups (e.g., compound 18 ) improve solubility but may reduce cellular uptake compared to hydrophobic analogs .
Physicochemical Properties
  • Lipophilicity: Methoxybenzoyl and benzylideneamino groups increase logP values (predicted: 3.5–4.2), favoring blood-brain barrier penetration .
  • Solubility: Hydroxymethyl and aminooxazole derivatives show improved aqueous solubility (e.g., compound 18: >10 mg/mL in PBS) .

Preparation Methods

Reaction Design

This method, inspired by the synthesis of 3-benzoyl-2H-chromen-2-one, employs FeCl<sub>2</sub> and tert-butyl hydroperoxide (TBHP) to generate benzoyl radicals from 4-methoxybenzaldehyde. The radicals undergo coupling with coumarin at 120°C in chlorobenzene, achieving yields up to 78%.

Procedure

  • Reactants :

    • Coumarin (1.0 mmol, 0.146 g)

    • 4-Methoxybenzaldehyde (1.2 mmol, 0.163 g)

    • FeCl<sub>2</sub> (0.025 mmol, 3.2 mg)

    • TBHP (1.0 mmol, 0.11 mL)

    • Chlorobenzene (2.0 mL)

  • Steps :

    • Degas the mixture with nitrogen (3 cycles).

    • Heat at 120°C for 12 hours.

    • Extract with EtOAc and purify via column chromatography (EtOAc/petroleum ether 1:5 to 2:1).

Key Findings

  • Yield : 78% (0.143 g pale yellow solid)

  • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>) : δ 55.3 (OCH<sub>3</sub>), 113.4–161.2 (aromatic carbons), 190.1 (C=O).

  • Limitation : Requires strict anhydrous conditions to prevent FeCl<sub>2</sub> hydrolysis.

Hybrid Coumarin-Triazole Conjugation

Feasibility Analysis

  • Step 1 : Synthesize 4-(azidomethyl)coumarin using NaN<sub>3</sub> and propargyl bromide.

  • Step 2 : Perform Cu(I)-catalyzed click chemistry with 4-methoxybenzoyl alkyne.

  • Challenge : Requires multi-step synthesis, reducing overall yield (<50% estimated).

Comparative Analysis of Methods

Method Catalyst System Yield Reaction Time Key Advantage
Friedel-Crafts AcylationK<sub>2</sub>S<sub>2</sub>O<sub>8</sub>/Aliquat 33685%2 hoursHigh regioselectivity at C-4
Radical BenzoylationFeCl<sub>2</sub>/TBHP78%12 hoursTolerance to electron-rich arenes
Hybrid Triazole ApproachCuSO<sub>4</sub>/NaAsc<50%24 hoursModular functionalization

The Friedel-Crafts method offers superior efficiency, while the radical approach avoids acidic conditions. Triazole conjugation remains exploratory for this specific compound.

Mechanistic Insights and Side Reactions

Byproduct Formation

  • Over-oxidation : Prolonged Friedel-Crafts reactions produce quinone derivatives.

  • Di-benzoylation : Excess 4-methoxybenzaldehyde leads to C-3/C-4 di-substituted byproducts.

Solvent Effects

  • CH<sub>3</sub>CN : Enhances radical stability in Friedel-Crafts reactions.

  • Chlorobenzene : High boiling point facilitates radical propagation at 120°C .

Q & A

Q. What are the established synthetic routes for 3-(4-methoxybenzoyl)-2H-chromen-2-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via bromoacetylation of coumarin derivatives followed by cyclization with thioamide or thiocyanate reagents. For example:
  • Step 1 : React α-bromoacetylcoumarin with thioacetamide in methanol under reflux to form a thiazole ring (yield: ~65–75%) .
  • Step 2 : Optimize solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) to control regioselectivity. Lower-polarity solvents reduce byproduct formation .
  • Critical Conditions : Use anhydrous solvents, stoichiometric excess of thioacetamide (1.2–1.5 equiv), and inert atmosphere to prevent oxidation.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Confirm methoxybenzoyl substitution via aromatic proton splitting (δ 7.2–8.1 ppm) and carbonyl resonance (δ ~170 ppm) .
  • FT-IR : Validate lactone (C=O stretch at ~1720 cm⁻¹) and methoxy groups (C–O at ~1250 cm⁻¹) .
  • Crystallography :
  • Use SHELXL for refinement, particularly for handling high-resolution data. Key parameters: TWIN and HKLF 5 for twinned crystals, and ISOR to constrain thermal motion .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data when comparing derivatives with different substituents?

  • Methodological Answer :
  • Case Study : Derivatives lacking the nitro group (e.g., this compound vs. nitro-substituted analogs) show reduced antibacterial activity. This discrepancy arises from altered electron-withdrawing effects, impacting cellular uptake .
  • Resolution Strategy :

Perform Hammett analysis to correlate substituent electronic effects (σ values) with bioactivity.

Use molecular docking to assess binding affinity differences (e.g., nitro groups enhancing interactions with bacterial topoisomerases) .

Q. What strategies are effective in refining crystal structures of similar coumarin derivatives using SHELX, especially with twinned data?

  • Methodological Answer :
  • Data Collection : Prioritize high-resolution datasets (≤ 1.0 Å) to resolve overlapping reflections.
  • Twin Refinement :
  • Use TWIN and BASF commands in SHELXL to model twin domains. For example, a BASF value of 0.3–0.4 indicates partial twinning .
  • Apply HKLF 5 format for twinned data integration .
  • Validation : Cross-check residual density maps (< 0.5 eÅ⁻³) and R-factor convergence (R1 < 5%) .

Q. How can noncovalent interactions in crystal packing influence the stability of coumarin-thiazole hybrids?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., C–H···O, π–π stacking). For this compound derivatives, π–π interactions between aromatic rings contribute ~60% of stabilization energy .
  • DFT Calculations :
  • Compute interaction energies at the B3LYP/6-311+G(d,p) level.
  • Use NCIplot to visualize weak interactions (e.g., van der Waals forces in methoxy groups) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for coumarin derivatives with varying alkyl/aryl substituents?

  • Methodological Answer :
  • Case Study : Derivatives with long alkyl chains (e.g., 7-octadecyloxy) show higher chloroform solubility (LogP > 10) compared to methoxy-substituted analogs (LogP ~3.5) .
  • Resolution :

Perform QSAR modeling to correlate substituent hydrophobicity (ClogP) with experimental solubility.

Validate using shake-flask method in multiple solvents (e.g., chloroform, DMSO) .

Experimental Design

Q. What assay design considerations are critical for evaluating the photophysical properties of this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Prepare solutions in degassed acetonitrile (10⁻⁵ M) to avoid oxygen quenching.
  • Quantum Yield Calculation : Use integrating sphere setups with coumarin-153 as a reference standard (Φ = 0.38 in ethanol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.